molecular formula C8H8F3N3O2S B13185750 4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide

4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide

Cat. No.: B13185750
M. Wt: 267.23 g/mol
InChI Key: BZYXJOPPUKXOMC-UHFFFAOYSA-N
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Description

4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide is a synthetic organic compound with the molecular formula C8H8F3N3O2S It is characterized by the presence of a trifluoroacetamido group, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide typically involves the reaction of 2-amino-4-(2-bromoethyl)thiazole with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the trifluoroacetamido group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s binding affinity to certain enzymes or receptors. The thiazole ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide

Uniqueness

4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetamido group enhances its stability and reactivity, while the thiazole ring provides a versatile scaffold for further modifications. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8F3N3O2S

Molecular Weight

267.23 g/mol

IUPAC Name

4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C8H8F3N3O2S/c9-8(10,11)7(16)13-2-1-4-3-17-6(14-4)5(12)15/h3H,1-2H2,(H2,12,15)(H,13,16)

InChI Key

BZYXJOPPUKXOMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)N)CCNC(=O)C(F)(F)F

Origin of Product

United States

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